

An In-Depth Technical Guide to the Chemical Properties of 3-Methylthymine

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Compound of Interest

Compound Name: 3-Methylthymine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **3-Methylthymine**, also known as 3,5-dimethyluracil. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document details the physicochemical properties, spectroscopic data, and relevant biological interactions of **3-Methylthymine**. Experimental protocols for its analysis and its role in enzymatic pathways are also discussed, supported by structured data presentation and visual diagrams to facilitate understanding and application in a laboratory setting.

Introduction

3-Methylthymine is a methylated derivative of the pyrimidine nucleobase, thymine. It is of significant interest in the study of DNA damage and repair mechanisms, as well as in the broader context of nucleic acid metabolism. The presence of a methyl group at the N3 position of the pyrimidine ring alters its hydrogen bonding capabilities and steric profile compared to thymine, which can have significant biological implications. This guide aims to consolidate the available technical information on **3-Methylthymine** to serve as a valuable resource for the scientific community.

Physicochemical Properties

The fundamental physicochemical properties of **3-Methylthymine** are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Property	Value	Source
Molecular Formula	C ₆ H ₈ N ₂ O ₂	PubChem
Molecular Weight	140.14 g/mol	PubChem
IUPAC Name	3,5-dimethyl-1H-pyrimidine-2,4-dione	PubChem
Synonyms	3,5-dimethyluracil, N3-methylthymine	PubChem
CAS Number	4160-77-4	PubChem
XlogP	-0.4	PubChem (Computed)
Melting Point	Not experimentally determined	
Boiling Point	Not determined; likely decomposes	
pKa	Not experimentally determined	
Solubility	Soluble in 1 M NaOH (50 mg/mL)	Sigma-Aldrich[1]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of **3-Methylthymine**. Below are the key spectral features.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of **3-Methylthymine**.

- GC-MS: Data available on PubChem, consistent with a molecular weight of 140.14 g/mol .[2]
- LC-MS: Experimental data shows a precursor ion [M+H]⁺ at m/z 141.065857544.[2]

NMR Spectroscopy

While experimental NMR spectra for **3-Methylthymine** are not readily available in the searched literature, spectra of the closely related isomer, 1,3-dimethyluracil, and the parent compound, thymine, provide valuable reference points.

- ^1H NMR (Reference: 1,3-Dimethyluracil in D_2O): δ 7.6 (d, 1H, H-6), 5.8 (d, 1H, H-5), 3.3 (s, 3H, N1- CH_3), 3.2 (s, 3H, N3- CH_3).
- ^{13}C NMR (Reference: Thymine in DMSO-d_6): δ 164.4 (C4), 151.1 (C2), 141.7 (C6), 108.0 (C5), 11.9 (C5- CH_3).^[3]

Infrared (IR) Spectroscopy

The IR spectrum of **3-Methylthymine** is expected to show characteristic absorptions for the carbonyl groups, C=C double bond, and C-H bonds. A reference spectrum for thymine shows prominent peaks corresponding to N-H and C=O stretching.^[4]

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of pyrimidine derivatives is characterized by absorption maxima in the range of 250-280 nm. For thymine, the absorption maximum is around 265 nm.^[5]

Experimental Protocols

Synthesis of Uracil Derivatives

While a specific protocol for the synthesis of 3,5-dimethyluracil was not found in the search results, a general procedure for the synthesis of related uracil derivatives can be adapted. For instance, the synthesis of 6-amino-1,3-dimethyluracil involves the condensation of 1,3-dimethylurea with cyanoacetic acid, followed by cyclization.^[6] A plausible route to 3,5-dimethyluracil could involve the methylation of 5-methyluracil (thymine) at the N3 position.

General Methylation Procedure (Hypothetical):

- Dissolve 5-methyluracil in a suitable aprotic solvent (e.g., DMF).
- Add a base (e.g., K_2CO_3) to deprotonate the N3 position.

- Add a methylating agent (e.g., methyl iodide) and stir the reaction mixture at room temperature or with gentle heating.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction and extract the product.
- Purify the crude product by recrystallization or column chromatography.

Analytical Quantification by HPLC

High-performance liquid chromatography (HPLC) is a standard method for the analysis of nucleobases and their derivatives.

General HPLC Method:

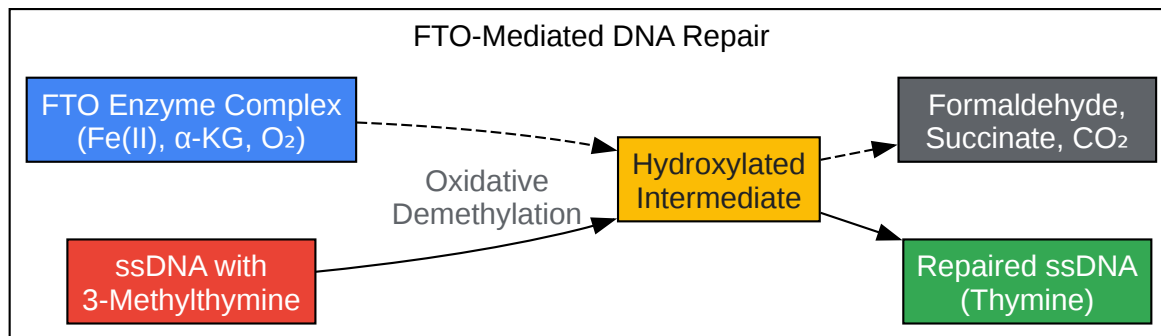
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).[7]
- Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 10 mM ammonium acetate, pH 5).[8]
- Flow Rate: 1.0 mL/min.
- Detection: UV at 255 nm.[8]
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Biological Significance and Signaling Pathways

3-Methylthymine is a substrate for the fat mass and obesity-associated (FTO) protein, an α -ketoglutarate-dependent dioxygenase. The FTO protein is involved in the oxidative demethylation of alkylated nucleobases in single-stranded DNA and RNA, playing a role in DNA repair and RNA processing.[3][8]

FTO-Mediated Demethylation of 3-Methylthymine

The demethylation of **3-methylthymine** by FTO is a crucial process for maintaining the integrity of genetic material. The presence of the methyl group on the N3 position of thymine can disrupt normal DNA replication and transcription.

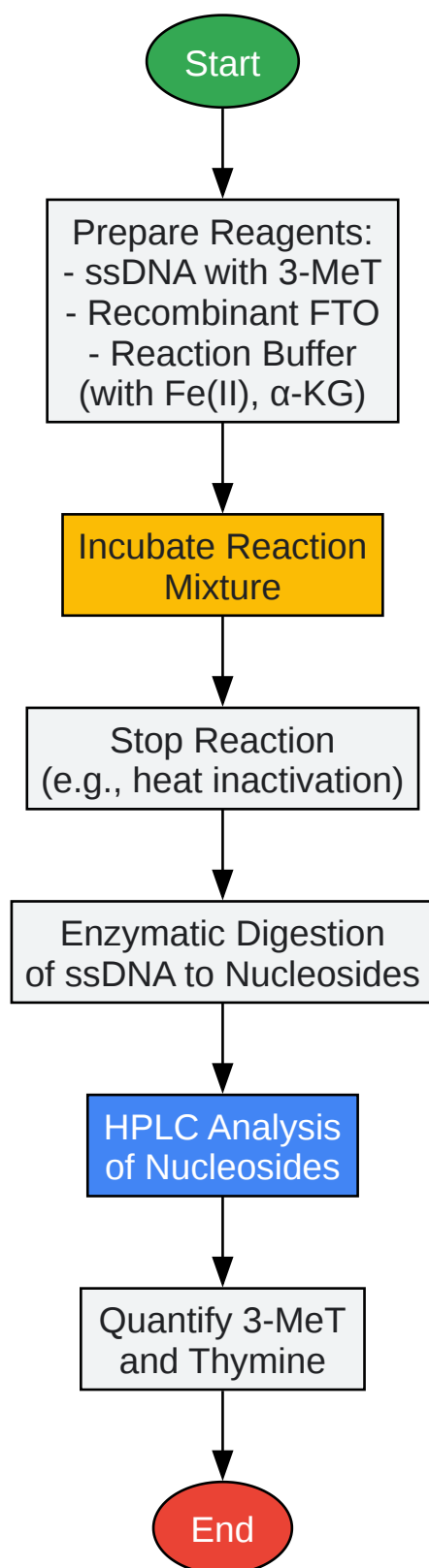


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FTO-mediated demethylation of **3-Methylthymine** in single-stranded DNA.

Experimental Workflow for FTO Demethylation Assay

The following diagram outlines a typical workflow to study the demethylation of **3-Methylthymine** by the FTO protein in vitro.



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Workflow for in vitro FTO demethylation assay.

Conclusion

3-Methylthymine is a molecule of considerable interest due to its involvement in fundamental biological processes such as DNA damage and repair. While some of its chemical properties are well-documented, particularly its mass spectrometric characteristics and its role as a substrate for the FTO enzyme, there remain gaps in the experimental data for properties such as melting point, pKa, and comprehensive spectroscopic profiles. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers, facilitating further investigation into the chemical biology of this important pyrimidine derivative.

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